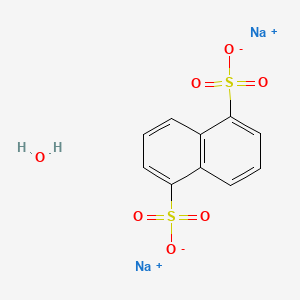
1,5-萘二磺酸二钠盐水合物
描述
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a chemical compound with the molecular formula C10H8O6S2. It is a disodium salt of 1,5-naphthalenedisulfonic acid and is commonly used in various scientific research applications. This compound is known for its high solubility in water and its ability to act as a versatile reagent in organic synthesis.
科学研究应用
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Utilized in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It has been studied for its interaction with phospholipid vesicles .
Mode of Action
It has been observed that this compound can be entrapped in phospholipid vesicles . This suggests that it may interact with biological membranes, potentially influencing their properties or function.
生化分析
Biochemical Properties
1,5-Naphthalenedisulfonic acid, disodium salt hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its entrapment in phospholipid vesicles, which indicates its potential interactions with lipid membranes . Additionally, the compound has been investigated using collision-induced dissociation and infrared multiple photon dissociation/detachment techniques, highlighting its interactions at the molecular level .
Cellular Effects
1,5-Naphthalenedisulfonic acid, disodium salt hydrate affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes and potentially altering cell signaling pathways. The compound’s impact on gene expression and cellular metabolism is also of interest, as it may modulate the activity of specific genes and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate involves its binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to interact with lipid membranes and other cellular components suggests that it can influence various biochemical pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate can change over time. Its stability and degradation are important factors to consider, as they can impact the compound’s long-term effects on cellular function. Studies have shown that the compound can be stably entrapped in liposomal vesicles, indicating its potential for sustained release and prolonged activity .
Dosage Effects in Animal Models
The effects of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions can help optimize its use in research and therapeutic settings .
Subcellular Localization
The subcellular localization of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and effectiveness in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Naphthalenedisulfonic acid, disodium salt hydrate can be synthesized through the sulfonation of naphthalene. The process involves treating naphthalene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically require high temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate involves large-scale sulfonation reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency.
化学反应分析
Types of Reactions: 1,5-Naphthalenedisulfonic acid, disodium salt hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and alkyl groups.
Major Products Formed:
Oxidation: Formation of naphthalene-1,5-dione and other oxidized derivatives.
Reduction: Production of naphthalene derivatives with reduced functional groups.
Substitution: Generation of substituted naphthalene compounds with different substituents.
相似化合物的比较
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is similar to other naphthalene derivatives, such as 1,3-naphthalenedisulfonic acid and 1,4-naphthalenedisulfonic acid. it is unique in its solubility and reactivity, making it a preferred choice in many applications. The comparison highlights its distinct properties and advantages over other compounds in the same class.
属性
IUPAC Name |
disodium;naphthalene-1,5-disulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBIEHUTPZICY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044315 | |
| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207569-02-6 | |
| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-1-butanone](/img/structure/B1504874.png)
![1-(9-Anthracenylmethyl)-4-(2-chloro-phenyl)-1H-[1,2,3]triazole](/img/structure/B1504880.png)
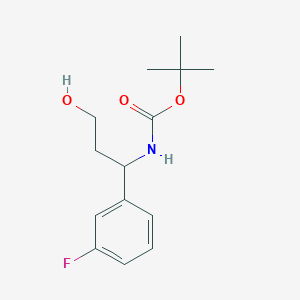
![1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine](/img/structure/B1504882.png)
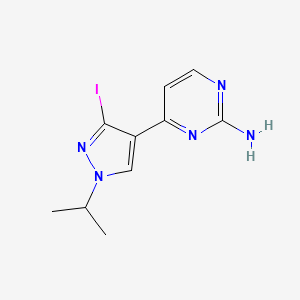
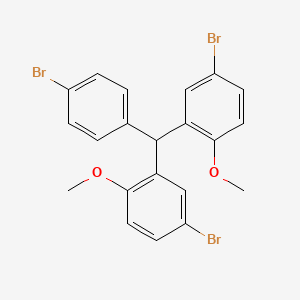
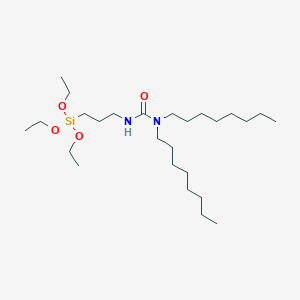
![3-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B1504900.png)

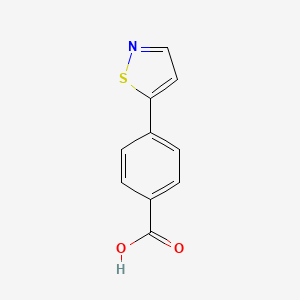
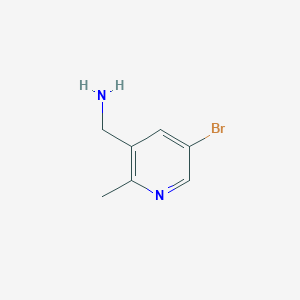
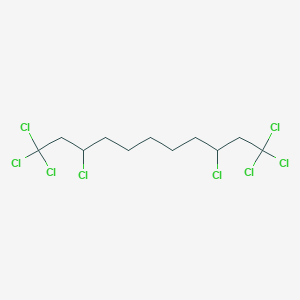
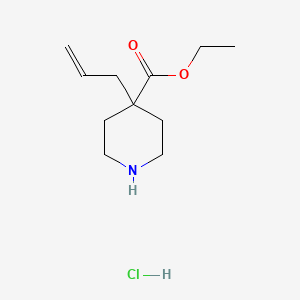
![[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-methoxybenzoate](/img/structure/B1504908.png)
